molecular formula C19H22F3N5O2 B5587454 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide

Cat. No. B5587454
M. Wt: 409.4 g/mol
InChI Key: FYVIWCRIRHSLHY-UHFFFAOYSA-N
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Description

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C19H22F3N5O2 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide is 409.17255945 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound belongs to a class of chemicals involved in the synthesis and biological evaluation of various derivatives. For example, research involving the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including those bearing an aryl sulfonate moiety, has been conducted to explore their antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). These compounds are prepared through multi-component cyclo-condensation reactions and evaluated for their potential in treating bacterial and fungal infections, with some also being tested for anti-inflammatory effects.

Coordination Chemistry and Ligand Behavior

In coordination chemistry, the study of compounds similar to the one reveals insights into the behavior of ligands when coordinated to metal centers. Research has demonstrated how derivatives of 3-(pyrazol-1-yl)propanamide, when coordinated with palladium(II) chloride, form supramolecular hydrogen-bonded chains and cyclic dimers, highlighting the versatility of these ligands in forming complex structures (Palombo et al., 2019). Such studies are crucial for understanding the fundamental chemistry that underpins potential applications in catalysis, materials science, and pharmaceuticals.

Asymmetric Catalysis

The field of asymmetric catalysis also benefits from research into these compounds, with studies demonstrating the preparation of optically active pyrazoles and their use in creating ligands for asymmetric allylic alkylation reactions. This research has led to the development of catalysts that can achieve high enantioselectivities in the synthesis of valuable compounds, furthering the capabilities of synthetic organic chemistry (Bovens, Togni, & Venanzi, 1993).

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-11(2)29-14-5-6-15-16(7-14)27(10-19(20,21)22)25-17(15)24-18(28)13(4)26-9-12(3)8-23-26/h5-9,11,13H,10H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVIWCRIRHSLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide

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